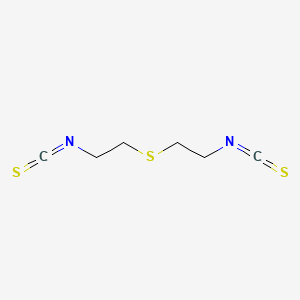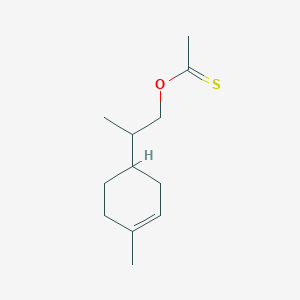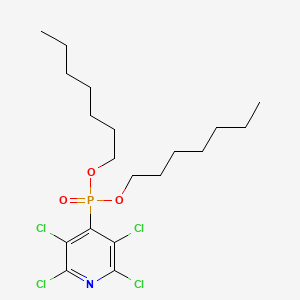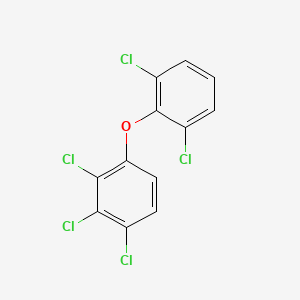
2,2',3,4,6'-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H5Cl5O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential for bioaccumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,6’-Pentachlorodiphenyl ether typically involves the condensation of chlorinated phenols with chlorinated benzenes. For instance, pentachlorophenol can react with 1,2,4,5-tetrachlorobenzene in the presence of a catalyst such as iron or copper oxides . The reaction is usually carried out at elevated temperatures around 350°C .
Industrial Production Methods
Industrial production methods for 2,2’,3,4,6’-Pentachlorodiphenyl ether are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2’,3,4,6’-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: This can result in the formation of less chlorinated diphenyl ethers.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
科学的研究の応用
2,2’,3,4,6’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Research on its bioaccumulation and toxicity helps in understanding the environmental impact of PCDEs.
Medicine: Studies on its effects on human health contribute to the development of safety regulations.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,3,4,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects .
類似化合物との比較
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
Uniqueness
2,2’,3,4,6’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicity profiles .
特性
CAS番号 |
85918-35-0 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,3-trichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |
InChIキー |
JGXAONSRHOSPTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


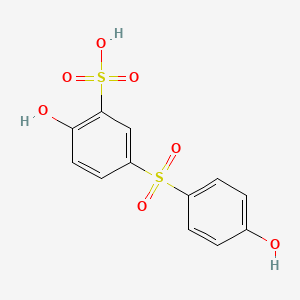
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
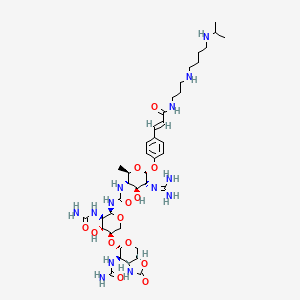

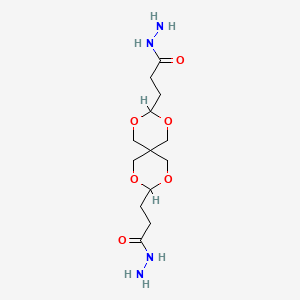
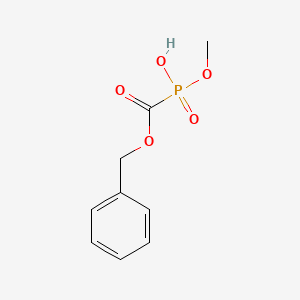

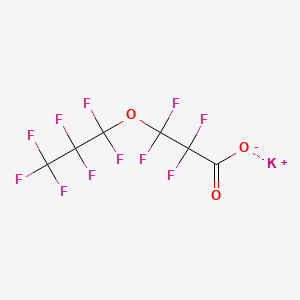

![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
